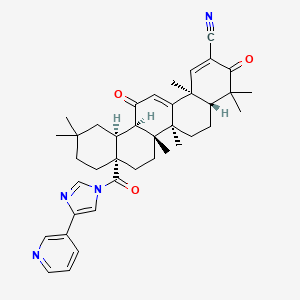

CDDO-3P-Im

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-3-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46N4O3/c1-34(2)12-14-39(33(46)43-22-27(42-23-43)24-9-8-16-41-21-24)15-13-38(7)31(26(39)19-34)28(44)17-30-36(5)18-25(20-40)32(45)35(3,4)29(36)10-11-37(30,38)6/h8-9,16-18,21-23,26,29,31H,10-15,19H2,1-7H3/t26-,29-,31-,36-,37+,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKRPLQWYWDFQN-CXUPGZSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CN=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of CDDO-3P-Im

An In-Depth Technical Guide to the Mechanism of Action of CDDO-3P-Im

Introduction

This compound is a synthetic oleanane triterpenoid, developed as an analog of CDDO-Imidazolide (CDDO-Im).[1][2] As a member of the antioxidant inflammation modulator (AIM) class of compounds, which also includes the extensively studied bardoxolone methyl (CDDO-Me, RTA 402), this compound is designed for enhanced stability and potent biological activity.[2] These compounds are characterized by their ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis. This document provides a detailed overview of the molecular mechanism of action of this compound, drawing on direct evidence where available and leveraging the comprehensive research conducted on its close structural and functional analogs.

Core Mechanism of Action: Dual Modulation of Nrf2 and NF-κB Pathways

The primary mechanism of action for this compound and related triterpenoids is the dual regulation of two critical transcription factors: the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and the inhibition of Nuclear Factor-kappa B (NF-κB).[3][4] This dual action allows the compound to simultaneously upregulate the body's natural antioxidant and cytoprotective defenses while suppressing pro-inflammatory signaling.

Activation of the Keap1-Nrf2 Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. This compound, like its analogs, possesses electrophilic centers that can react with nucleophilic cysteine residues on specific proteins. The key interaction is a covalent but reversible Michael addition with critical cysteine residues (specifically Cys151) on Keap1.

This modification of Keap1 induces a conformational change that disrupts the Keap1-Nrf2 interaction, liberating Nrf2 from its repressor. The stabilized Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins. This complex binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, initiating their transcription.

Key downstream targets of Nrf2 activation include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of reactive oxygen species (ROS).

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

This upregulation of antioxidant and detoxification enzymes fortifies cells against oxidative and electrophilic stress, a common feature in many pathological conditions.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This compound and its analogs can directly inhibit the NF-κB pathway by targeting the IKK complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade. This action is independent of Nrf2 activation and provides a complementary anti-inflammatory mechanism.

Quantitative Data and Biological Effects

While extensive quantitative data for this compound is still emerging, initial studies have demonstrated its potent activity. This is supplemented by data from its well-characterized analogs.

| Compound | Assay | Cell Line | Endpoint | Result | Reference |

| This compound | Nitric Oxide (NO) Production | RAW264.7 Macrophages | IC₅₀ | 4.3 nM | |

| This compound | Cellular Differentiation | U937 Cells | Effective Concentration | 30 nM | |

| This compound | COX-2 Expression | - | Downregulation | ~85% at 50 nM | |

| CDDO-Im | Nrf2 Nuclear Accumulation | Human PBMCs | Effective Concentration | 20-50 nM | |

| CDDO-Me | Nrf2 Activation | RAW 264.7 Macrophages | Effective Concentration | 25 nM | |

| CDDO-Me | NF-κB Inhibition (p-IκBα) | Rodent Retina | Effective Dose | - |

Beyond its core mechanism, this compound is also reported to be an orally active inhibitor of necroptosis, a form of programmed necrosis, suggesting its potential in ischemia-reperfusion injury research. In animal models, it has been shown to reduce the size and severity of lung tumors.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound, based on standard protocols used for its analogs.

Nrf2 Target Gene Expression via Real-Time Quantitative PCR (qPCR)

This protocol is designed to quantify the induction of Nrf2-dependent genes (e.g., HMOX1, NQO1, GCLC) in response to this compound treatment.

-

Cell Culture and Treatment: Plate human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., RAW264.7 macrophages) at a density of 1x10⁶ cells/mL. Treat cells with vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 10 nM, 20 nM, 50 nM) for a specified time course (e.g., 6, 12, 24 hours).

-

RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.

-

qPCR: Perform real-time PCR using a thermal cycler. Prepare reaction mixtures containing cDNA template, forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.

-

Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method. Normalize the CT value of the target gene to the housekeeping gene (ΔCT) and then to the vehicle-treated control (ΔΔCT). The fold change is calculated as 2-ΔΔCT.

NF-κB Pathway Inhibition via Western Blot

This protocol assesses the ability of this compound to prevent the phosphorylation of IκBα, a key step in NF-κB activation.

-

Cell Culture and Treatment: Plate cells (e.g., K562, THP-1) and allow them to adhere or stabilize. Pre-treat cells with this compound (e.g., 50 nM) for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for a short duration (e.g., 15-30 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine total protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin). Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. A decrease in the p-IκBα/total IκBα ratio in this compound treated samples indicates inhibition.

Conclusion

This compound is a potent, third-generation synthetic triterpenoid that functions as a powerful antioxidant inflammation modulator. Its core mechanism of action is the dual modulation of the Nrf2 and NF-κB signaling pathways. By covalently modifying Keap1, it unleashes the master antioxidant regulator Nrf2 to upregulate a battery of cytoprotective genes. Concurrently, it inhibits the IKK complex to suppress NF-κB-mediated inflammation. This multi-pronged approach, combined with its enhanced stability and other reported activities like necroptosis inhibition, makes this compound a compelling candidate for further investigation in diseases underpinned by oxidative stress and chronic inflammation.

References

An In-depth Technical Guide to the CDDO-3P-Im Nrf2 Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the Nrf2 activation pathway of 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im). Its analogue, 1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4(-pyridin-3-yl)-1H-imidazole (CDDO-3P-Im), is a more recent derivative developed for improved stability. While direct, in-depth mechanistic studies on this compound are limited, its structural similarity and observed activity suggest it operates through the same core mechanism as CDDO-Im. This guide provides a detailed overview of the Nrf2 activation pathway based on the comprehensive data available for CDDO-Im as a primary surrogate, supplemented with the specific findings reported for this compound.

Core Mechanism: Nrf2 Activation by Synthetic Triterpenoids

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its primary inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and subsequent degradation by the proteasome.

Synthetic triterpenoids, such as the 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) derivatives, are exceptionally potent activators of this pathway. They function as electrophiles that directly interact with the cysteine-rich Keap1 protein.

The CDDO-Im/CDDO-3P-Im Interaction with Keap1:

CDDO-Im is a bifunctional molecule, a characteristic likely shared by this compound. Its mechanism of action is not limited to simple thiol modification:

-

Michael Addition: The α,β-unsaturated ketone moieties in the A and C rings of the triterpenoid structure are susceptible to nucleophilic attack. They react with specific, highly reactive cysteine residues on Keap1 (such as Cys151) via a Michael addition reaction, forming covalent adducts.[1][2]

-

Transacylation: Unlike monofunctional triterpenoids like CDDO-methyl ester (CDDO-Me), the imidazolide group on CDDO-Im provides a second reactive site. This site can covalently transacylate other amino acid residues on Keap1, including lysine and tyrosine.[3][4]

This multi-point covalent modification of Keap1 induces a conformational change that disrupts the Keap1-Cul3 E3 ubiquitin ligase complex.[2] This disruption inhibits the ubiquitination of Nrf2. Consequently, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate into the nucleus.

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) sequences in the promoter regions of a wide array of cytoprotective genes, initiating their transcription.

Quantitative Data

The following tables summarize the quantitative effects of CDDO-Im and this compound on Nrf2 pathway activation and associated biological outcomes.

CDDO-Im: In Vitro and In Vivo Activity

| Model System | Compound/Concentration | Target Gene/Protein | Fold Change / Effect | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 20 nM CDDO-Im | NQO1 mRNA | ~16-fold increase | |

| Human PBMCs | 20 nM CDDO-Im | GCLM, GCLC, HO-1 mRNA | ~3 to 4-fold increase | |

| Human PBMCs | 20-50 nM CDDO-Im | Nuclear Nrf2 Protein | ~4 to 5-fold increase | |

| Human PBMCs | 20 nM CDDO-Im | LPS-induced IL-6 & TNF-α mRNA | Significant attenuation | |

| RAW264.7 Macrophages | Low nM range CDDO-Im | IFNγ-induced Nitric Oxide (NO) | Dose-dependent reduction | |

| Murine Model of Acute Kidney Injury | 30 µmol/kg CDDO-Im (oral gavage) | Survival at 72h post-ischemia | >90% survival vs. <50% in vehicle | |

| Murine Model of Acute Kidney Injury | 30 µmol/kg CDDO-Im | Gclc, Nqo1, Ho-1 mRNA (at 72h) | Significant upregulation | |

| Murine Model of Emphysema (6-month smoke exposure) | 60-90 mg/kg diet CDDO-Im | Nrf2 target genes in lung | Elevated expression vs. smoke alone | |

| Murine Model of Emphysema | 60-90 mg/kg diet CDDO-Im | Alveolar destruction | Significantly reduced |

This compound: Specific In Vitro and In Vivo Activity

| Model System | Compound/Concentration | Target Gene/Protein / Effect | Result | Reference |

| U937 Cells | 30 nM this compound | Cellular Differentiation | Induced differentiation | |

| RAW264.7 Cells | This compound | Nitric Oxide (NO) Production | IC₅₀ = 4.3 nM | |

| A/J Mouse Lung Cancer Model | 50-200 mg/kg diet this compound (16 wks) | Tumorigenesis | Decreased number, size, and severity of tumors | |

| In Vivo Mouse Tissues | This compound | Heme oxygenase-1 (HO-1) & NQO1 mRNA/protein | Significantly elevated | |

| Pharmacokinetic Study | This compound vs. CDDO-Im | Stability | More stable than CDDO-Im |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the CDDO-Nrf2 pathway.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This protocol is used to quantify the change in mRNA levels of Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) following treatment with a CDDO compound.

-

Cell Culture and Treatment: Plate cells (e.g., PBMCs, RAW264.7) at an appropriate density. Allow cells to adhere overnight. Treat with vehicle control (e.g., DMSO) or various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).

-

RNA Isolation: Harvest cells and lyse using a reagent like TRIzol. Isolate total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) or phenol-chloroform extraction. Quantify RNA concentration and assess purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random primers.

-

qPCR Reaction: Prepare a master mix containing SYBR Green or a TaqMan probe-based qPCR mix, forward and reverse primers for the target gene and a housekeeping gene (e.g., ACTB, GAPDH), and the synthesized cDNA.

-

Thermocycling: Run the reaction on a real-time PCR machine with appropriate cycling conditions (denaturation, annealing, extension).

-

Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Western Blotting for Nrf2 and Target Protein Levels

This protocol is used to detect and quantify changes in protein levels, such as the nuclear accumulation of Nrf2 or the increased expression of HO-1.

-

Cell Lysis and Protein Extraction: Treat cells as described above. For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors. For nuclear proteins, use a nuclear/cytoplasmic fractionation kit (e.g., NE-PER Kit, Thermo Fisher).

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear loading control, anti-β-actin for total loading control) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.

In Vivo Animal Studies

This protocol describes a general workflow for evaluating the efficacy of this compound in a disease model, based on published studies with CDDO-Im.

-

Animal Model Selection: Choose a relevant model, such as a chemically-induced lung cancer model (A/J mice) or an ischemia-reperfusion injury model. Use wild-type and Nrf2-knockout mice to confirm the Nrf2-dependency of the compound's effects.

-

Compound Administration: Formulate this compound in a suitable vehicle. For chronic studies, it can be mixed into the diet (e.g., 50-200 mg/kg of diet). For acute studies, administer via oral gavage (e.g., 30 µmol/kg) at specific time points before and/or after inducing the disease pathology.

-

Induction of Pathology: Induce the disease state (e.g., administer a carcinogen, perform surgical ischemia-reperfusion).

-

Monitoring and Endpoint Collection: Monitor animals for health and survival. At the study endpoint, collect blood for serum analysis (e.g., creatinine for kidney injury) and harvest tissues (e.g., lungs, kidneys) for analysis.

-

Tissue Analysis:

-

Histology: Fix tissues in formalin, embed in paraffin, section, and stain (e.g., H&E) to assess tissue damage.

-

Molecular Analysis: Snap-freeze tissues for subsequent RNA isolation (for qPCR) or protein extraction (for Western blotting) to measure Nrf2 target gene and protein expression.

-

Tumor Analysis: For cancer models, count and measure the size of tumors.

-

Conclusion

This compound is a potent, second-generation synthetic triterpenoid designed for enhanced stability. Based on extensive evidence from its parent compound, CDDO-Im, its primary mechanism of action is the robust activation of the Nrf2 signaling pathway. By covalently modifying multiple residues on the Nrf2 inhibitor Keap1, it prevents Nrf2 degradation, leading to the widespread transcriptional upregulation of a battery of essential cytoprotective genes. The limited available data for this compound confirms its high potency in vitro and its efficacy in vivo in activating Nrf2 targets and preventing carcinogenesis. Its improved pharmacokinetic profile may offer advantages over earlier derivatives, making this compound a compelling candidate for further investigation in the development of therapies for diseases rooted in oxidative stress and inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of the BTB Domain of Keap1 and Its Interaction with the Triterpenoid Antagonist CDDO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDDO-imidazolide Targets Multiple Amino Acid Residues on the Nrf2 Adaptor, Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide to CDDO-3P-Im: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of CDDO-3P-Im (1-(2-cyano-3,12-dioxooleana-1,9-dien-28-oyl)-4-(pyridin-3-yl)-1H-imidazole). A synthetic triterpenoid derived from oleanolic acid, this compound has been engineered for enhanced plasma stability while retaining potent biological effects.[1] Its primary mechanisms of action involve the robust activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway and the concurrent suppression of the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) signaling cascade. This dual activity positions this compound as a promising candidate for further investigation in therapeutic areas characterized by oxidative stress and inflammation, such as oncology and ischemia-reperfusion injury. This document details its chemical synthesis, summarizes its physicochemical and biological properties in tabular format, provides detailed experimental protocols for key assays, and visualizes its core signaling pathways.

Chemical Structure and Synthesis

This compound belongs to the class of pentacyclic triterpenoids.[1] Its core structure is derived from oleanolic acid, a naturally occurring compound found in various plants. The synthesis of this compound involves chemical modifications to the oleanolic acid backbone, including the introduction of a cyano group and a 3-pyridyl imidazole moiety. These modifications are crucial for its enhanced biological activity and improved pharmacokinetic profile, particularly its increased stability in human plasma compared to its parent compound, CDDO-Im.[1]

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, the general synthesis strategy for related oleanolic acid derivatives, such as 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), has been described. This process typically starts with commercially available oleanolic acid and involves a series of oxidation, cyclization, and functional group modification reactions to introduce the desired substituents at specific positions on the triterpenoid framework.[2] The synthesis of CDDO-Im analogues with pyridyl substitutions has been reported with yields around 80-95%.

Physicochemical Properties

This compound is a white solid compound.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (4aR,6aR,6aS,6bR,8aS,12aS,14bS)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-3-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile | EvitaChem |

| Molecular Formula | C₃₉H₄₆N₄O₃ | |

| Molecular Weight | 618.81 g/mol | |

| CAS Number | 1883650-95-0 | |

| Solubility | DMSO: 225 mg/mL (363.6 mM) | |

| Limited solubility in water; soluble in organic solvents. | ||

| Appearance | Solid | |

| Color | White | |

| Predicted Relative Density | 1.25 g/cm³ | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Biological Properties and Mechanism of Action

This compound exhibits potent anti-inflammatory, antioxidant, and anti-cancer activities. Its primary mechanism of action is the modulation of the Nrf2 and NF-κB signaling pathways.

Nrf2 Pathway Activation

This compound is a potent activator of the Nrf2 transcription factor. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, through its electrophilic centers, is believed to interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. The induction of these genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), constitutes a powerful antioxidant and anti-inflammatory response.

NF-κB Pathway Inhibition

Concurrently with Nrf2 activation, this compound suppresses the pro-inflammatory NF-κB signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been shown to inhibit the phosphorylation of IKK, thereby preventing IκBα degradation and blocking the nuclear translocation of NF-κB. This leads to a significant reduction in the production of pro-inflammatory mediators.

Quantitative Biological Data

The biological activities of this compound have been quantified in various in vitro and in vivo models.

| Assay | Cell Line/Model | Endpoint | Result | Reference |

| NO Production Inhibition | RAW264.7 macrophages | IC₅₀ | 4.3 nM | |

| U937 Cell Differentiation | U937 cells | Effective Concentration | 30 nM | |

| IKK Phosphorylation Inhibition | Lipopolysaccharide-stimulated macrophages | Effective Concentration | 100 nM | EvitaChem |

| COX-2 Expression Downregulation | - | Effective Concentration | 85% reduction at 50 nM | |

| Necroptosis Inhibition | TNFα/SM-164/Z-VAD-fmk-induced HT-29 cells | EC₅₀ | 0.31 µM | |

| Necroptosis Inhibition | TNFα/Z-VAD-fmk-stimulated L929 fibroblasts | EC₅₀ | 0.86 µM | |

| In Vivo Lung Cancer Model | A/J mice | Dietary Administration | 50-200 mg/kg | |

| Tumor Reduction | Decreased number, size, and severity of tumors | |||

| In Vivo Ischemia-Reperfusion Injury | Renal ischemia-reperfusion mouse model | Administration | 30 µmol/kg | |

| Biomarker Reduction | 60% reduction in phosphorylated MLKL |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following protocols are based on established methods for this compound and its close structural and functional analog, CDDO-Im.

Western Blot for Nrf2 Activation

This protocol describes the detection of Nrf2 nuclear translocation, a hallmark of its activation.

Workflow:

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line) to 70-80% confluency.

-

Treat cells with this compound at desired concentrations (e.g., 20 nM, 50 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions. This separates nuclear proteins from cytoplasmic proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of the nuclear and cytoplasmic extracts using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Resolve equal amounts of protein (e.g., 20-40 µg) from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure equal loading of nuclear extracts, the blot can be reprobed with an antibody against a nuclear loading control, such as Lamin B1.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). An increase in the Nrf2 signal in the nuclear fraction of this compound-treated cells compared to the control indicates Nrf2 activation.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293) in a 96-well plate.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

-

Compound Treatment and Stimulation:

-

After 24 hours of transfection, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in NF-κB activity in stimulated cells treated with this compound compared to stimulated cells treated with the vehicle control.

-

In Vivo Lung Cancer Model (A/J Mice)

This protocol describes a preclinical model to evaluate the chemopreventive efficacy of this compound.

Methodology:

-

Animal Model and Carcinogen Induction:

-

Use female A/J mice, which are susceptible to chemically induced lung tumorigenesis.

-

Induce lung adenocarcinomas by intraperitoneal injection of a carcinogen such as vinyl carbamate.

-

-

Drug Administration:

-

Prepare a diet containing this compound at various concentrations (e.g., 50, 100, or 200 mg/kg of diet).

-

Begin feeding the mice with the this compound-containing diet or a control diet one week after the final carcinogen injection.

-

Continue the specialized diet for a predetermined period (e.g., 16 weeks).

-

-

Tumor Assessment:

-

At the end of the study period, euthanize the mice and harvest their lungs.

-

Count the number of surface lung tumors and measure their size.

-

The tumor burden can be calculated as the total tumor volume per mouse.

-

A reduction in tumor number, size, and overall burden in the this compound-treated groups compared to the control group indicates chemopreventive activity.

-

Conclusion

This compound is a promising synthetic triterpenoid with a well-defined chemical structure and potent, dual-acting biological properties. Its ability to activate the cytoprotective Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway underscores its therapeutic potential for a range of diseases driven by oxidative stress and inflammation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the preclinical and potential clinical applications of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its safety and efficacy in various disease models.

References

An In-depth Technical Guide to the Synthesis of CDDO-3P-Im from Oleanolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-cyano-3,12-dioxooleana-1,9-dien-28-oyl)-3-pyridyl amine (CDDO-3P-Im), a promising synthetic triterpenoid derived from oleanolic acid. This document details the synthetic pathway, experimental protocols, and key biological signaling pathways associated with this class of compounds.

Introduction

This compound is a pyridyl-containing analog of the synthetic triterpenoid CDDO-Imidazolide (CDDO-Im).[1] Like other oleanolic acid derivatives, this compound exhibits significant potential in chemoprevention and therapeutics.[2] These compounds are known to modulate key cellular signaling pathways, making them attractive candidates for drug development. This guide will focus on the chemical synthesis of this compound from the readily available natural product, oleanolic acid, and will explore its interactions with critical biological pathways.

Synthetic Pathway Overview

The synthesis of this compound from oleanolic acid is a multi-step process that can be broadly divided into two key stages:

-

Stage 1: Synthesis of the CDDO Intermediate: This stage involves the modification of the oleanolic acid backbone to introduce the characteristic α,β-unsaturated ketone and cyano functionalities, yielding the core intermediate, 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO).

-

Stage 2: Amide Coupling to Yield this compound: The carboxylic acid of the CDDO intermediate is then coupled with 3-aminopyridine to form the final product, this compound.

A generalized workflow for this synthesis is presented below.

Caption: General synthetic workflow from Oleanolic Acid to this compound.

Experimental Protocols

The following sections provide representative experimental protocols for the key transformations in the synthesis of this compound. These are generalized procedures and may require optimization based on specific laboratory conditions and desired scale.

Synthesis of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) from Oleanolic Acid

The synthesis of the CDDO intermediate from oleanolic acid involves a series of established chemical transformations. While a detailed, multi-step protocol is extensive, a general outline is provided based on literature precedents for the synthesis of similar triterpenoids.[3]

General Procedure:

-

Esterification of Oleanolic Acid: Oleanolic acid is first protected as its methyl ester to prevent side reactions of the carboxylic acid in subsequent steps. This is typically achieved by reacting oleanolic acid with diazomethane or with methanol in the presence of an acid catalyst.

-

Oxidation of the C3-Hydroxyl Group: The C3 hydroxyl group is oxidized to a ketone using an oxidizing agent such as Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

-

Formation of the A-Ring Enone: An α,β-unsaturated ketone is introduced in the A-ring. This can be accomplished through various methods, such as bromination followed by dehydrobromination.

-

Introduction of the Cyano Group: The cyano group is introduced at the C2 position, often via a Michael addition of cyanide to the enone system.

-

Oxidation of the C-Ring: The C11-C12 position is oxidized to form the characteristic enone in the C-ring of the CDDO backbone.

-

Saponification: The methyl ester is hydrolyzed back to the carboxylic acid using a base such as lithium hydroxide to yield the CDDO intermediate.

Synthesis of this compound via Amide Coupling

This final step involves the formation of an amide bond between the carboxylic acid of the CDDO intermediate and 3-aminopyridine.

Reagents and Materials:

-

2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO)

-

3-Aminopyridine

-

Amide coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-dicyclohexylcarbodiimide (DCC), or 1-propylphosphonic anhydride)[4]

-

Base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))

General Procedure: [4]

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve CDDO in the anhydrous solvent.

-

Add the amide coupling agent and the base to the reaction mixture.

-

Add 3-aminopyridine to the solution.

-

Stir the reaction at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The crude product is then purified using column chromatography on silica gel to afford pure this compound.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and biological activity of this compound and its precursors.

| Compound/Parameter | Value/Result | Reference |

| Synthesis | ||

| This compound Yield (from CDDO) | Not explicitly reported, but analogs have yields ranging from 50-98% | |

| Biological Activity | ||

| IC₅₀ (NO production suppression in RAW264.7 cells) | 4.3 nM | |

| Effective Concentration (U937 cell differentiation) | 30 nM |

Key Signaling Pathways

This compound and related synthetic triterpenoids exert their biological effects by modulating several critical signaling pathways. The following sections detail the mechanisms of action for the most prominent pathways.

Nrf2 Signaling Pathway Activation

A primary mechanism of action for CDDO derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Caption: Activation of the Nrf2 signaling pathway by this compound.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. This compound, through its electrophilic nature, is believed to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

STAT3 Signaling Pathway Inhibition

CDDO derivatives have also been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.

Caption: Inhibition of the STAT3 signaling pathway by this compound.

The inhibition of STAT3 signaling by CDDO derivatives can occur through multiple mechanisms, including the direct inhibition of Janus kinases (JAKs) that phosphorylate STAT3, and the prevention of STAT3 dimerization. By blocking the activation and nuclear translocation of STAT3, this compound can downregulate the expression of STAT3 target genes that are involved in cell cycle progression and apoptosis resistance, such as Cyclin D1 and Bcl-xL.

Unfolded Protein Response (UPR)

Recent evidence suggests that synthetic oleanane triterpenoids can also modulate the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

References

Introduction: The Evolution of a Promising Class of Molecules

An In-depth Technical Guide to Foundational Research on Synthetic Triterpenoids

Audience: Researchers, scientists, and drug development professionals.

Triterpenoids are a vast and structurally diverse class of natural products, composed of thirty carbon atoms, that have been used in traditional medicine for centuries.[1][2] While naturally occurring triterpenoids like oleanolic acid (OA) and ursolic acid (UA) exhibit a range of biological activities, their potency is often insufficient for modern therapeutic applications.[1] This limitation has driven the development of synthetic oleanane triterpenoids (SOs), a class of semi-synthetic molecules designed to dramatically enhance the therapeutic potential of the natural triterpenoid scaffold.[1][2]

This guide delves into the foundational research on these synthetic agents, focusing on the core structure-activity relationships, key signaling pathways, and the experimental methodologies used to elucidate their mechanisms. The primary focus will be on the derivatives of oleanolic acid, particularly the 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its methyl ester, bardoxolone methyl (CDDO-Me), which are among the most extensively studied and potent compounds in this class. These molecules are multifunctional drugs that, at low nanomolar concentrations, are powerfully cytoprotective and anti-inflammatory, while at higher micromolar doses, they can induce apoptosis and inhibit proliferation, making them valuable candidates for treating a wide range of chronic diseases, from cancer to diabetic nephropathy.

Core Synthetic Triterpenoids: A Leap in Potency

The journey from the modestly active oleanolic acid to highly potent synthetic derivatives was a triumph of medicinal chemistry. The central strategy involved chemical modifications to create highly electrophilic molecules that could readily react with specific protein targets.

2.1 Rationale for Synthesis and Structure-Activity Relationship (SAR)

The core insight was that adding electron-withdrawing groups to the oleanolic acid scaffold would activate it for conjugate Michael addition reactions with nucleophilic thiol groups on cysteine residues of target proteins. This mechanism is central to the bioactivity of synthetic triterpenoids.

Key modifications to the oleanolic acid backbone include:

-

A-Ring and C-Ring Enones: The creation of α,β-unsaturated carbonyl groups (enones) in both the A and C rings of the triterpenoid structure turned these regions into potent Michael acceptors, essential for high biological activity.

-

C-2 Cyano Group: The addition of a strong electron-withdrawing cyano (CN) group at the C-2 position further activates the A-ring for Michael addition.

This strategic modification led to the synthesis of CDDO. The impact on potency was profound. In assays measuring the inhibition of inducible nitric oxide synthase (iNOS), a key inflammatory enzyme, CDDO was found to be approximately 400,000 times more potent than its parent compound, oleanolic acid. Further modifications, such as the addition of a methyl ester at C-28 to create CDDO-Me (bardoxolone methyl), improved the pharmacological properties of the molecule.

Multifunctional Mechanisms of Action & Signaling Pathways

Synthetic triterpenoids do not act on a single target but rather modulate entire signaling networks. Their effects are highly pleiotropic and dose-dependent. The primary molecular mechanism involves the formation of reversible Michael adducts with reactive cysteine residues on specific proteins, thereby altering their function.

3.1 The Keap1-Nrf2-ARE Pathway: Master Regulator of Cytoprotection

The activation of the Nrf2 pathway is a hallmark of synthetic triterpenoid activity and is central to their anti-inflammatory and antioxidant effects.

-

Mechanism: Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by its negative regulator, Keap1, which targets it for degradation. Synthetic triterpenoids like CDDO-Me are potent electrophiles that react with specific cysteine sensors on Keap1. This covalent modification prevents Keap1 from binding to Nrf2.

-

Outcome: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This induces the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes (like heme oxygenase-1, HO-1) and detoxifying enzymes (like NQO1). This response protects normal cells from oxidative and inflammatory stress.

3.2 Inhibition of the NF-κB Pathway: A Potent Anti-inflammatory Effect

The transcription factor NF-κB is a master regulator of inflammation, and its inhibition is a key component of the anti-inflammatory activity of synthetic triterpenoids.

-

Mechanism: The activity of NF-κB is controlled by its inhibitor, IκBα. In response to inflammatory stimuli, the IκB kinase (IKK) complex, particularly the IKKβ subunit, phosphorylates IκBα, targeting it for degradation. This releases NF-κB to enter the nucleus and activate pro-inflammatory gene expression.

-

Triterpenoid Action: Synthetic triterpenoids directly inhibit IKKβ by forming a Michael adduct with a critical cysteine residue (Cys-179) in its activation loop. This inhibition prevents IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade.

References

- 1. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07602H [pubs.rsc.org]

CDDO-3P-Im role in cancer chemoprevention

An In-depth Technical Guide to the Role of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl-1-(3-pyridyl)imidazole (CDDO-3P-Im) in Cancer Chemoprevention

Executive Summary

Cancer chemoprevention aims to use pharmacological agents to inhibit, delay, or reverse the process of carcinogenesis. Among the promising classes of agents are synthetic oleanane triterpenoids, which are derivatives of the naturally occurring oleanolic acid.[1][2] 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl-1-(3-pyridyl)imidazole (this compound) is a novel, third-generation pyridyl analog of CDDO-Imidazolide (CDDO-Im) developed for enhanced stability and bioavailability.[3][4][5] This document provides a comprehensive technical overview of this compound, detailing its molecular mechanisms, summarizing key preclinical data, outlining experimental protocols, and visualizing its complex signaling interactions. The primary focus is on its multifaceted role in cancer chemoprevention through the modulation of critical cellular pathways involved in oxidative stress, inflammation, and cell survival.

Core Mechanisms of Action

This compound and its parent compounds exert their potent chemopreventive effects by simultaneously targeting multiple dysregulated pathways in carcinogenesis. The core mechanisms revolve around the activation of the Nrf2 antioxidant response pathway and the inhibition of pro-inflammatory and pro-survival pathways such as NF-κB and STAT3.

Activation of the Nrf2 Signaling Pathway

A primary mechanism of CDDO compounds is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.

-

Molecular Interaction: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. This compound, being an electrophilic molecule, is believed to react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.

-

Downstream Effects: Once released from Keap1, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous cytoprotective genes. This leads to the upregulated expression of Phase II detoxification enzymes and antioxidant proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, exerting potent anti-inflammatory and antioxidant effects.

-

NAD(P)H:Quinone Oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones and other electrophilic compounds.

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.

-

The robust activation of this pathway enhances the cell's ability to neutralize carcinogenic electrophiles and mitigate oxidative stress, a key driver of DNA damage and neoplastic transformation.

Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. CDDO compounds, including CDDO-Im, are potent inhibitors of this pathway.

-

Molecular Interaction: The activation of STAT3 typically requires phosphorylation by upstream kinases, most notably Janus kinases (JAKs), following cytokine stimulation (e.g., by Interleukin-6, IL-6). CDDO-Me, a related compound, has been shown to directly bind to and inhibit JAK1, preventing the subsequent phosphorylation of STAT3. CDDO-Im rapidly suppresses both constitutive and IL-6-induced STAT3 phosphorylation at nanomolar concentrations.

-

Downstream Effects: By inhibiting STAT3 phosphorylation, this compound prevents its dimerization and translocation to the nucleus. This blocks the transcription of key STAT3 target genes that are critical for tumor progression, such as:

-

Bcl-xL, Mcl-1, and Survivin: Anti-apoptotic proteins that protect cancer cells from cell death.

-

Cyclin D1: A key regulator of cell cycle progression.

-

VEGF: A potent pro-angiogenic factor. CDDO-Im also upregulates inhibitors of the STAT pathway, such as Suppressor of Cytokine Signaling-1 (SOCS-1).

-

Other Relevant Pathways

-

NF-κB Inhibition: The NF-κB pathway is a central mediator of inflammation, which is strongly linked to cancer development. CDDO-Im has been shown to be a direct inhibitor of IκB kinase β (IKKβ), a critical kinase that activates the NF-κB pathway. By preventing the phosphorylation and degradation of IκBα, CDDO-Im blocks the nuclear translocation of NF-κB and the subsequent transcription of inflammatory and anti-apoptotic genes.

-

Induction of Apoptosis: At higher concentrations, CDDO compounds can directly induce apoptosis in cancer cells. This is achieved by disrupting the intracellular redox balance, leading to an increase in reactive oxygen species (ROS) and a depletion of mitochondrial glutathione. This oxidative stress triggers the activation of stress kinases and the extrinsic caspase-8-mediated apoptotic pathway.

-

Hedgehog Signaling: In triple-negative breast cancer, CDDO-Im was found to decrease the levels of GLI1, the essential effector of the pro-tumorigenic Hedgehog signaling pathway.

Quantitative Preclinical Data

The following tables summarize the quantitative data from key preclinical studies, demonstrating the potency and efficacy of this compound and its related analogs.

Table 1: In Vitro Biological Activity

| Compound | Cell Line / System | Assay / Endpoint | Concentration / IC₅₀ Value | Reference(s) |

| This compound | RAW264.7 (Mouse Macrophages) | Nitric Oxide (NO) Production | IC₅₀ = 4.3 nM | |

| This compound | U937 (Human Leukemia) | Induction of Differentiation | Effective at 30 nM | |

| CDDO-Im | Human Peripheral Blood Mononuclear Cells (PBMCs) | Nuclear Nrf2 Protein Increase | 4-5 fold increase at 20-50 nM | |

| CDDO-Im | Mouse Splenocytes / Colonic Strips | IL-17 Secretion | IC₅₀ ≤ 0.62 µM | |

| CDDO-Im | Primary Human Chondrocytes | Alleviation of TNF-α-induced apoptosis | Effective at 20 nM |

Table 2: In Vivo Chemopreventive Efficacy

| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference(s) |

| This compound | A/J Mice (Vinyl Carbamate-induced) | Lung Cancer | 200 mg/kg in diet for 16 weeks | 65% reduction in tumor multiplicity; 75% reduction in total tumor burden. | |

| CDDO-Im | KC Mice (LSL-KrasG12D/+;Pdx-1-Cre) | Pancreatic Cancer | Pre-treatment before LPS challenge | Increased survival from 48% to 71%; Decreased IL-6, CCL-2, VEGF, G-CSF. | |

| CDDO-Im | Balb/c Mice (DSS-induced) | Colitis | 20 mg/kg, oral gavage for 5 days | Improved colonic histology; Reduced colonic IL-6 and IL-17 levels. | |

| CDDO | TRAMP Mice | Prostate Cancer | 10 µmol/kg, oral gavage for 20 weeks | Inhibited progression of preneoplastic lesions; Inhibited metastasis. | |

| CDDO-Me | A/J Mice (Vinyl Carbamate-induced) | Lung Cancer | Diet, 15 weeks | Reduced average tumor burden by 92%. |

Experimental Protocols

This section details representative methodologies used to evaluate the activity of this compound.

In Vitro Nrf2 Target Gene Activation

-

Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors via Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are treated with vehicle (DMSO) or varying concentrations of CDDO-Im (e.g., 20-50 nM) for a specified time (e.g., 6-24 hours).

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted using an RNeasy Mini Kit (Qiagen). cDNA is synthesized using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). qRT-PCR is performed using a StepOnePlus Real-Time PCR System with TaqMan Gene Expression Assays for target genes (e.g., HMOX1, NQO1, GCLC) and an endogenous control (e.g., 18S rRNA). Relative gene expression is calculated using the ΔΔCt method.

-

Western Blotting for Nuclear Nrf2: Following treatment, nuclear extracts are prepared using a nuclear extraction kit (e.g., from Cayman Chemical). Protein concentration is determined by BCA assay. Equal amounts of nuclear protein are separated by SDS-PAGE, transferred to a PVDF membrane, and blocked. The membrane is incubated with a primary antibody against Nrf2, followed by an HRP-conjugated secondary antibody. A nuclear loading control (e.g., Lamin B) is used to ensure equal loading. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Lung Cancer Chemoprevention Model

-

Animal Model: Female A/J mice, which are highly susceptible to chemically induced lung tumors, are used.

-

Carcinogen Induction: At 6-8 weeks of age, mice are given a single intraperitoneal injection of a carcinogen, such as vinyl carbamate (e.g., 16 mg/kg).

-

Treatment Protocol: One week after carcinogen administration, mice are randomized into control and treatment groups. The control group receives a standard diet, while the treatment group receives the same diet supplemented with this compound (e.g., 200 mg/kg). The diets are administered for a period of 16 weeks.

-

Endpoint Analysis: At the end of the study period, mice are euthanized. The lungs are removed, and surface tumors are counted under a dissecting microscope. Tumor burden can be calculated as the sum of the volumes of all tumors on a lung. Tissues can be fixed in formalin for histopathological analysis to determine tumor severity and grade.

Integrated View of Chemopreventive Action

This compound's efficacy stems from its ability to re-balance cellular homeostasis, which is severely dysregulated during carcinogenesis. It simultaneously reduces the driving forces of cancer (inflammation, oxidative stress, and uncontrolled proliferation) while enhancing the cell's natural defense and apoptotic mechanisms. This multi-targeted approach makes it a compelling candidate for chemoprevention, as it can intercept the carcinogenic process at multiple stages.

Conclusion and Future Directions

This compound is a highly potent, multi-targeted agent with a strong preclinical rationale for its use in cancer chemoprevention. Its ability to activate the Nrf2-dependent antioxidant response while simultaneously inhibiting the pro-tumorigenic STAT3 and NF-κB inflammatory pathways provides a powerful, synergistic mechanism to counteract carcinogenesis. Data from numerous in vitro and in vivo models demonstrate its efficacy in reducing tumor development and progression in various cancers, including lung and prostate cancer. While clinical trials have been initiated for related triterpenoids like CDDO-Me (Bardoxolone Methyl) for other indications, the enhanced stability of this compound makes it a particularly attractive candidate for further development. Future research should focus on clinical trials to establish its safety and efficacy in high-risk human populations and to identify predictive biomarkers for patient stratification.

References

- 1. Preclinical evidences toward the use of triterpenoid CDDO-Me for solid cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, a novel and highly active inhibitor of nitric oxide production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy this compound (EVT-2519698) [evitachem.com]

- 5. WO2016033132A1 - Pyridyl analogs of 1-(2-cyano-3,12-dioxooleana-1,9(11)dien-28-oyl) imidazole - Google Patents [patents.google.com]

The Anti-Inflammatory Effects of CDDO-3P-Im: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the anti-inflammatory effects and mechanisms of action of potent triterpenoid compounds. The majority of the available research has been conducted on 1-[2-cyano-3-,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im). CDDO-3P-Im is a close analog, and while its mechanism of action is presumed to be highly similar, the quantitative data and specific experimental protocols detailed herein are largely derived from studies on CDDO-Im.

Core Anti-Inflammatory Mechanisms

This compound and its analogs exert their potent anti-inflammatory effects through a dual mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Activation of the Nrf2 Signaling Pathway

This compound is a potent activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound, being an electrophilic molecule, covalently modifies specific cysteine residues on Keap1. This modification leads to a conformational change in the Keap1 protein, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. This leads to the upregulation of antioxidant and anti-inflammatory enzymes.[1][2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central mediator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound and its analogs have been shown to directly inhibit the IKKβ subunit of the IKK complex.[3] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB nuclear translocation and the transcription of pro-inflammatory target genes.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of CDDO-Im from various in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Effects of CDDO-Im

| Cell Line | Inflammatory Stimulus | Measured Parameter | CDDO-Im Concentration | Effect | Reference |

| Macrophages (differentiated from ML-1 monocytes) | LPS (100 ng/mL) | IL-8 gene expression | 400 nM | Significant reduction | [4] |

| Macrophages (differentiated from ML-1 monocytes) | LPS (100 ng/mL) | IL-1β gene expression | 400 nM | Significant reduction | |

| Macrophages (differentiated from ML-1 monocytes) | LPS (100 ng/mL) | TNF-α gene expression | 400 nM | Significant reduction | |

| Splenocytes | IL-23 + IL-1β | IL-17 secretion | ≤0.62 µM (IC50) | Inhibition | |

| Colonic Strips | IL-23 + IL-1β | IL-17 secretion | ≤0.62 µM (IC50) | Inhibition | |

| Primary Human Bronchial Epithelial Cells | TNFα | IL-8 secretion | 300 nM | Significant reduction |

Table 2: In Vivo Anti-Inflammatory Effects of CDDO-Im

| Animal Model | Inflammatory Condition | CDDO-Im Dosage | Measured Parameter | Effect | Reference |

| Mice | DSS-induced colitis | 20 mg/kg (oral) | Colonic IL-6 content | Improved | |

| Mice | DSS-induced colitis | 20 mg/kg (oral) | Colonic IL-17 content | Improved | |

| Nrf2+/+ Mice | Kidney Ischemia-Reperfusion Injury | 30 µmol/kg | G-CSF, IL-6, KC levels at 6h | Significantly decreased | |

| Mice | LPS-induced inflammation | Pre-treatment | IFNα and IFNβ levels | Inhibited | |

| Mice | LPS-induced inflammation | Pre-treatment | CXCL1, TNF, and IL-6 production | Inhibited | |

| Rats | Subarachnoid Hemorrhage | 20 mg/kg | Serum TNF-α levels | Significantly decreased | |

| Rats | Subarachnoid Hemorrhage | 20 mg/kg | CSF IL-6, TNF-α, and IL-1β levels | Significantly decreased |

Table 3: Upregulation of Nrf2-Target Genes by CDDO-Im

| Cell/Tissue Type | Treatment | Measured Gene | Fold Increase | Reference |

| Mouse Kidneys | 30 µmol/kg CDDO-Im (72h post-injury) | Gclc, Nqo1, Ho-1 | Significant upregulation | |

| Human Monocyte-Derived Macrophages | CDDO-Im | HMOX1, NQO1 | Dose-dependent increase | |

| Mouse Lungs (chronic cigarette smoke exposure) | 60 or 90 mg/kg diet | Nrf2 target genes | Elevated expression |

Experimental Protocols

In Vitro Inhibition of Pro-Inflammatory Cytokine Expression in Macrophages

Objective: To determine the effect of this compound on the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines in macrophages.

Cell Line: ML-1 human monocytic leukemia cells.

Differentiation to Macrophages:

-

Culture ML-1 monocytes in RPMI complete media.

-

Induce differentiation by treating the cells with 0.3 ng/mL of 12-O-tetradecanoylphorbol-13-acetate (TPA) for 72 hours.

-

After 72 hours, remove the media containing TPA and non-adherent cells.

-

Replace with fresh media, leaving only the adherent, differentiated macrophages.

Experimental Procedure:

-

Treat the differentiated macrophages with 400 nM this compound for 24 hours.

-

Following the this compound treatment, add 100 ng/mL of LPS for 3 hours to induce an inflammatory response.

-

After the incubation period, harvest the cells and extract total RNA.

-

Perform real-time quantitative PCR (RT-qPCR) to measure the gene expression levels of IL-8, IL-1β, and TNF-α. Normalize the data to a housekeeping gene such as GAPDH.

NF-κB Luciferase Reporter Assay

Objective: To assess the inhibitory effect of this compound on NF-κB transcriptional activity.

Cell Line: RAW 264.7 murine macrophage cells.

Experimental Procedure:

-

Seed approximately 1 x 10^5 RAW 264.7 cells per well in 6-well plates and incubate for 24 hours.

-

Transfect the cells with a Renilla luciferase reporter construct under the control of an NF-κB response element.

-

After transfection, treat the cells with 400 nM this compound for 24 hours.

-

Following the this compound treatment, stimulate the cells with 200 ng/mL LPS for 6 hours.

-

Lyse the cells and measure luciferase activity using a plate reader after the addition of a suitable substrate like coelenterazine. A decrease in luciferase activity in the this compound treated group compared to the LPS-only group indicates inhibition of NF-κB activity.

In Vivo Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of inflammatory bowel disease.

Animal Model: Male Balb/c mice.

Induction of Colitis:

-

Administer DSS in the drinking water to induce colitis.

Experimental Procedure:

-

Dose the mice orally with either vehicle or 20 mg/kg of this compound over a 5-day period.

-

On day 6, euthanize the mice and collect the colons.

-

Assess various parameters of colitis, including:

-

Histological analysis: Prepare colon sections and stain with hematoxylin and eosin to evaluate tissue damage.

-

Cytokine measurement: Homogenize a portion of the colon tissue to measure the levels of IL-6 and IL-17 using an enzyme-linked immunosorbent assay (ELISA).

-

STAT3 activation: Perform Western blotting on colonic tissue lysates to determine the levels of phosphorylated STAT3.

-

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: Nrf2 Activation and NF-κB Inhibition

Caption: Dual mechanism of this compound's anti-inflammatory action.

Experimental Workflow: In Vitro Cytokine Inhibition Assay

Caption: Workflow for assessing in vitro cytokine inhibition.

References

- 1. The Nrf2 triterpenoid activator, CDDO-imidazolide, protects kidneys from ischemia reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triterpenoid CDDO-Me blocks the NF-kappaB pathway by direct inhibition of IKKbeta on Cys-179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triterpenoid CDDO-IM protects against lipopolysaccharide-induced inflammatory response and cytotoxicity in macrophages: The involvement of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CDDO-3P-Im and its Analogs in Mitigating Ischemia/Reperfusion Injury: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the therapeutic potential of CDDO-3P-Im (a derivative of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid with a 3-phenyl-1H-pyrazole-fused A-ring and an imidazolide at C28) and its analogs, such as CDDO-Imidazolide (CDDO-Im) and Bardoxolone Methyl (CDDO-Me), in the context of ischemia/reperfusion (I/R) injury. This document is intended for researchers, scientists, and drug development professionals interested in the underlying mechanisms of action, experimental validation, and quantitative outcomes of these promising compounds.

Core Mechanism of Action: Nrf2 Activation

Ischemia/reperfusion injury is a complex pathological condition characterized by a burst of reactive oxygen species (ROS) and a subsequent inflammatory cascade upon the restoration of blood flow to ischemic tissue.[1] Synthetic triterpenoids like CDDO-Im and its analogs have demonstrated significant protective effects across various organ systems by targeting the master regulator of the cellular antioxidant response, Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2][3]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound and its analogs are potent electrophiles that react with specific cysteine residues on Keap1. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[4] This orchestrated antioxidant and anti-inflammatory response is central to the therapeutic efficacy of these compounds in I/R injury.

Quantitative Data from Preclinical I/R Injury Studies

The protective effects of CDDO-Im and its analogs have been quantified in various preclinical models of I/R injury. The following tables summarize the key findings.

Renal Ischemia/Reperfusion Injury

Table 1: Efficacy of CDDO-Im in a Murine Model of Renal I/R Injury

| Parameter | Control (Vehicle) | CDDO-Im (30 µmol/kg) | Outcome |

| Survival Rate (72h) | < 50% | ~90% | Significantly improved survival |

| Serum Creatinine (72h) | Significantly elevated | Significantly lower than control | Improved renal function |

| Tubular Necrosis (72h) | Severe | Significantly reduced | Attenuated histological damage |

| Inflammatory Cytokines (6h) | |||

| G-CSF | Elevated | Significantly decreased | Reduced inflammation |

| IL-6 | Elevated | Significantly decreased | Reduced inflammation |

| KC | Elevated | Significantly decreased | Reduced inflammation |

| Nrf2 Target Gene Expression (72h) | |||

| Gclc | Baseline | Significantly upregulated | Enhanced antioxidant response |

| Ho-1 | Baseline | Significantly upregulated | Enhanced antioxidant response |

| Nqo1 | Baseline | Significantly upregulated | Enhanced antioxidant response |

Hepatic Ischemia/Reperfusion Injury

Table 2: Efficacy of CDDO-Im in a Murine Model of Hepatic I/R Injury

| Parameter | Control (Vehicle) | CDDO-Im (2 mg/kg) | Outcome |

| Serum ALT (6h post-reperfusion) | Markedly elevated | Significantly lower | Reduced hepatocellular injury |

| Serum AST (6h post-reperfusion) | Markedly elevated | Significantly lower | Reduced hepatocellular injury |

| Hepatic Necrosis | Extensive | Significantly reduced | Attenuated tissue damage |

| Neutrophil Infiltration (MPO staining) | Increased | Significantly decreased | Reduced inflammatory cell infiltration |

| Macrophage Infiltration (F4/80 staining) | Increased | Significantly decreased | Reduced inflammatory cell infiltration |

| Caspase-3 Activity | Markedly increased | Significantly decreased | Reduced apoptosis |

Myocardial Ischemia/Reperfusion Injury

Table 3: Efficacy of Bardoxolone Methyl (CDDO-Me) in a Rat Model of Myocardial I/R Injury

| Parameter | I/R (Control) | I/R + Bardoxolone Methyl | Outcome |

| Myocardial Infarct Size | 40.01 ± 3.35% | 20.04 ± 2.07% | Significantly reduced infarct size |

| TUNEL-positive Cells (Apoptosis) | 41.32 ± 2.21 | 21.49 ± 1.26 | Significantly reduced cardiomyocyte apoptosis |

| Caspase-3 Positive Cells | 35.14 ± 2.98 | 21.19 ± 1.49 | Significantly reduced apoptosis |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols employed in the cited studies.

In Vivo Ischemia/Reperfusion Injury Models

-

Animal Model: Male C57BL/6 mice (8-12 weeks old).

-

Anesthesia: Administer sodium pentobarbital.

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the renal pedicles.

-

Induce bilateral renal ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for 30 minutes.

-

Remove the clamps to initiate reperfusion.

-

Suture the abdominal incision.

-

-

Drug Administration: Administer CDDO-Im (30 µmol/kg) or vehicle (DMSO) via oral gavage at 24 hours and 3 hours before ischemia, and 24 hours after reperfusion.

-

Monitoring and Sample Collection: Monitor survival for 72 hours. Collect blood samples at baseline, 24, 48, and 72 hours post-reperfusion for serum creatinine measurement. Harvest kidneys at specified time points for histological analysis, cytokine measurement, and gene expression analysis.

-

Animal Model: Male C57BL/6 mice.

-

Drug Administration: Administer CDDO-Im (2 mg/kg) or vehicle intraperitoneally 3 hours before ischemia.

-

Surgical Procedure:

-

Induce partial (70%) hepatic ischemia by clamping the portal triad (hepatic artery, portal vein, and bile duct) to the left and median liver lobes.

-

Maintain ischemia for 90 minutes.

-

Remove the clamp to initiate reperfusion.

-

-

Sample Collection: Collect blood and liver tissue samples at various time points post-reperfusion (e.g., 6 and 12 hours) for biochemical and histological analysis.

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure:

-

Intubate and ventilate the rats.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.

-

Release the ligation to allow for 24 hours of reperfusion.

-

-

Drug Administration: Administer Bardoxolone Methyl (BARD) to the treatment group.

-

Assessment:

-

Measure cardiac function.

-

Collect blood for serum marker analysis.

-

Harvest hearts for infarct size determination (TTC staining), histology (H&E and Masson's trichrome), and apoptosis assays.

-

Key Experimental Assays

-

Protein Extraction: Homogenize kidney tissue samples in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, or β-actin (loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis using software like ImageJ.

-

Tissue Preparation: Use paraffin-embedded myocardial tissue sections.

-

Deparaffinization and Rehydration: Dewax the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Permeabilization: Incubate the sections with Proteinase K.

-

Inactivation of Endogenous Peroxidases: Treat with 3% hydrogen peroxide.

-

Labeling: Incubate the sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP at 37°C in a humidified chamber.

-